3-Bromo-N-T-butyl-N-methylbenzenesulfonamide
Overview
Description
3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3-Bromobenzenesulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine to form the intermediate 3-bromo-N-tert-butylbenzenesulfonamide.
Step 2: The intermediate is then reacted with methylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-T-butyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted sulfonamides.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the S-N bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while hydrolysis results in the formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
3-Bromo-N-T-butyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. Additionally, the bromine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-tert-butylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Bromo-N-butyl-5-methylbenzenesulfonamide: Contains a butyl group instead of a tert-butyl group, leading to differences in steric hindrance and solubility.
3-Bromo-N-methylbenzenesulfonamide: Lacks both the tert-butyl and methyl groups, resulting in different chemical and physical properties.
Uniqueness
3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is unique due to the presence of both the tert-butyl and methyl groups, which enhance its steric and electronic properties
Properties
IUPAC Name |
3-bromo-N-tert-butyl-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNKSVNNSNZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675301 | |
Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-30-6 | |
Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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